N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including difluorobenzoyl and sulfamoyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the difluorobenzoyl precursor. One common method involves the reaction of 2,5-difluorobenzoyl chloride with an appropriate amine to form the intermediate compound. This intermediate is then subjected to further reactions, including sulfonation and acylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The difluorobenzoyl group can form strong interactions with active sites, while the sulfamoyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the specific positioning of the difluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. This distinct arrangement allows for unique interactions with molecular targets, setting it apart from other similar compounds .
Properties
CAS No. |
827577-23-1 |
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Molecular Formula |
C21H16F2N2O4S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[4-[[2-(2,5-difluorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H16F2N2O4S/c1-13(26)24-15-7-9-16(10-8-15)30(28,29)25-20-5-3-2-4-17(20)21(27)18-12-14(22)6-11-19(18)23/h2-12,25H,1H3,(H,24,26) |
InChI Key |
CXWUADNINCGYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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